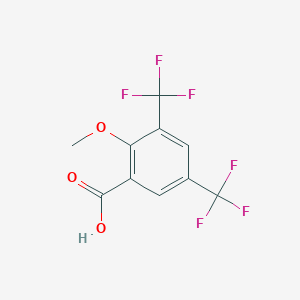

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid

Description

Properties

Molecular Formula |

C10H6F6O3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-methoxy-3,5-bis(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H6F6O3/c1-19-7-5(8(17)18)2-4(9(11,12)13)3-6(7)10(14,15)16/h2-3H,1H3,(H,17,18) |

InChI Key |

QXKHBZGPGPNUGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the functionalization of a suitably substituted benzene ring, introducing trifluoromethyl groups and a methoxy substituent followed by oxidation to the carboxylic acid. The key challenges are the selective introduction of trifluoromethyl groups at the 3 and 5 positions and the preservation of the methoxy group during oxidation.

Direct Oxidation of Substituted Benzaldehydes

One common approach is the oxidation of 3,5-bis(trifluoromethyl)-2-methoxybenzaldehyde to the corresponding benzoic acid. This method is analogous to the preparation of related methoxybenzoic acids described in patent CN105523921A, where fluoro- and methoxy-substituted benzaldehydes are oxidized using aqueous potassium hydroxide and hydrogen peroxide under controlled temperature conditions (70 °C for 2 hours), followed by acidification and extraction steps to isolate the acid product.

$$

\text{3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde} \xrightarrow[\text{H}2\text{O}2, \text{KOH}]{70^\circ C, 2h} \text{this compound}

$$

- Dissolve the benzaldehyde precursor in an aqueous potassium hydroxide solution.

- Slowly add hydrogen peroxide to the mixture while maintaining the temperature at 70 °C.

- Monitor the reaction progress by thin-layer chromatography (TLC) until complete conversion.

- Cool the reaction mixture to room temperature, extract organic impurities with dichloromethane (DCM).

- Acidify the aqueous phase to pH 2 using concentrated hydrochloric acid.

- Extract the acid with ethyl acetate (EA) multiple times.

- Dry and concentrate the organic extracts to obtain the crude acid.

- Purify by recrystallization using solvents such as petroleum ether (PE) and ethyl acetate mixtures.

This method yields high purity acid with good crystallization properties and is scalable for preparative purposes.

Purification and Characterization

Purification is typically achieved by repeated recrystallization from solvent mixtures such as dichloromethane, ethyl acetate, and petroleum ether to remove impurities and enhance crystallinity. Characterization of the final product involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. The patent CN105523921A provides detailed NMR data for related fluoro-methoxybenzoic acids, which can be extrapolated for trifluoromethyl analogs.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The oxidation method using hydrogen peroxide and potassium hydroxide is well-established for related fluoro- and methoxy-substituted benzoic acids and is expected to be effective for trifluoromethyl analogs due to similar electronic effects.

- The presence of two trifluoromethyl groups significantly increases the electron-withdrawing character, potentially affecting reaction rates and requiring optimization of reaction times and temperatures.

- Purification by recrystallization is critical to achieve high purity, as trifluoromethyl groups can influence solubility and crystallization behavior.

- NMR characterization is essential for confirming substitution patterns and purity; 19F NMR can be particularly informative for trifluoromethyl groups.

- Alternative synthetic routes via ester intermediates provide versatility for further derivatization but may introduce additional synthetic complexity.

Chemical Reactions Analysis

Esterification Reactions

This compound undergoes esterification with alcohols under acidic or coupling agent-mediated conditions:

Reaction:

-

Conditions:

-

Sulfuric acid catalysis at 60–80°C.

-

Dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.

-

-

Applications: Esters serve as intermediates for pharmaceuticals and agrochemicals.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides:

Reaction:

-

Reagents: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic DMAP.

-

Yield: Typical amidation yields range from 70–85% under optimized conditions.

Nucleophilic Aromatic Substitution (NAS)

The methoxy group activates the aromatic ring for substitution, particularly at the para-position relative to the trifluoromethyl groups:

Reaction:

-

Nucleophiles: Amines, thiols, or alkoxides.

-

Conditions: Requires strong bases (e.g., NaH) in polar aprotic solvents (DMF or THF) at 80–100°C.

Decarboxylation and Derivative Formation

Controlled decarboxylation under thermal or photolytic conditions generates trifluoromethyl-substituted toluene derivatives:

Reaction:

Grignard Reagent Compatibility

While not directly involving the compound, its synthetic precursors (e.g., 3,5-bis(trifluoromethyl)bromobenzene) form Grignard reagents for carboxylation:

Synthetic Pathway:

Scientific Research Applications

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Bis(trifluoromethyl)benzoic Acid (CAS 32890-87-2)

- Molecular Formula : C₉H₄F₆O₂

- Molecular Weight : 258.11 .

- Melting Point : 109–111°C , significantly lower than its 3,5-isomer (140–144°C) due to differences in substituent symmetry and crystal packing.

- Applications : Used in organic synthesis as a building block for ligands and catalysts.

3,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 85068-33-3)

- Molecular Formula : C₁₀H₆F₆O₂.

- Molecular Weight : 272.14 .

- Key Difference: Replacement of the benzoic acid group with a phenylacetic acid (-CH₂COOH) chain increases molecular weight and alters solubility.

3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic Acid (CAS 19715-19-6)

- Molecular Formula : C₁₅H₂₂O₃.

- Molecular Weight : 250.33 .

- Key Difference : Substitution of -CF₃ groups with bulkier tert-butyl (-C(CH₃)₃) groups and a hydroxyl (-OH) group at the 2-position reduces acidity and increases steric hindrance. This compound is employed in polymer stabilization and antioxidant research .

3,5-Bis(trifluoromethyl)benzoyl Chloride (CAS 785-56-8)

- Molecular Formula : C₉H₃ClF₆O.

- Molecular Weight : 276.56 .

- Boiling Point : 65–67°C at 12 mmHg .

- Applications : A reactive derivative of 3,5-bis(trifluoromethyl)benzoic acid, used in acylations and peptide synthesis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Group Impact

- Acidity and Reactivity: The -CF₃ groups in 3,5-bis(trifluoromethyl)benzoic acid lower the pKa of the -COOH group compared to non-fluorinated analogs, enhancing its reactivity in nucleophilic substitutions .

- Thermal Stability : The symmetrical 3,5-substitution pattern contributes to higher melting points compared to asymmetrical analogs like the 2,4-isomer .

Commercial Availability and Purity

3,5-Bis(trifluoromethyl)benzoic acid is available commercially with purities exceeding 95.0% (HPLC) . Suppliers like Kanto Reagents and CymitQuimica offer quantities ranging from 1g to 25g, with prices varying between JPY 4,000–17,500 .

Biological Activity

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto a methoxybenzoic acid framework. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their lipophilicity and metabolic stability. The strategic placement of these groups can significantly affect the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown moderate to potent activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL have been reported for certain derivatives against Staphylococcus aureus and other Gram-positive bacteria .

- The presence of lipophilic substituents on the phenyl ring is correlated with increased antimicrobial activity, suggesting that structural modifications can optimize efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 2 | S. aureus |

| 2 | 1-2 | S. epidermidis |

| 4 | >10 | Bacillus subtilis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines:

- A comparative study showed that compounds with trifluoromethyl substitutions exhibited IC50 values ranging from 17.8 µM to 44.4 µM against various cancer cell lines such as HCT116 and HePG2 .

- The mechanism often involves the down-regulation of key oncogenes such as TP53, BRCA1, and KRAS, contributing to reduced cell viability and induction of cell cycle arrest .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial properties of various derivatives of benzoic acids, including this compound:

- The compound was tested against a panel of bacteria, revealing that modifications to the methoxy group significantly impacted its activity.

- The study concluded that while the methoxy group generally decreased potency compared to other hydrophobic substituents, it still retained sufficient activity against specific strains .

Study on Anticancer Properties

Another pivotal study investigated the anticancer effects of related trifluoromethylated compounds:

Q & A

Q. What are the optimal conditions for synthesizing 3,5-bis(trifluoromethyl)-2-methoxybenzoic acid to maximize yield?

Q. How can NMR spectroscopy distinguish positional isomers in trifluoromethyl-substituted benzoic acids?

- Methodological Answer : ¹⁹F NMR is critical due to distinct chemical shifts for CF₃ groups. For example:

Q. What solvents are compatible with this compound for recrystallization?

- Methodological Answer : The compound’s low polarity (due to CF₃ groups) favors fluorinated solvents:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Hexafluorobenzene | 12.5 |

| Dichloromethane | 8.2 |

| Ethanol | <1.0 |

| Recrystallization in hexafluorobenzene yields >95% purity . |

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : DFT studies (B3LYP/6-31G*) reveal:

- Electrophilicity : The carboxylic acid group has a partial charge of +0.32 e, favoring nucleophilic attack.

- Steric effects : Trifluoromethyl groups increase torsional strain (ΔG‡ = 18.3 kcal/mol for ortho-substitution).

- Solvent effects : PCM models show THF stabilizes transition states by 4.2 kcal/mol vs. water .

Q. What strategies resolve contradictory data on the compound’s enzyme inhibition potency (e.g., COX-2 vs. COX-1 selectivity)?

- Methodological Answer : Discrepancies arise from assay conditions:

Q. How does X-ray crystallography elucidate the solid-state packing of this compound?

- Methodological Answer : Single-crystal XRD (λ = 0.71073 Å) shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.